PiLPC is synthesized from polycarbonate diol and various ionic liquids, particularly imidazolium-based ionic liquids. This classification places PiLPC within the domain of poly(ionic liquids), which are known for their tunable properties based on the choice of ionic liquid and polymer backbone used in their synthesis. The specific ionic liquid used often influences the physical and chemical properties of the resulting polymer, such as thermal stability and solubility characteristics .
The synthesis of PiLPC involves a two-step process:
This method allows for the production of films with varying thicknesses that can be dried and characterized for further applications.
The molecular structure of PiLPC consists of a polymer backbone derived from polycarbonate diol, which contributes to its flexibility and mechanical strength. The incorporation of ionic liquids introduces charged species into the polymer matrix, enhancing its conductivity and solubility in various solvents.
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and atomic force microscopy (AFM) are often employed to analyze these structural features.
PiLPC participates in several chemical reactions, primarily involving ion exchange processes due to its ionic nature. The interactions between the cationic and anionic components can lead to various applications in catalysis or separation processes.
The mechanism of action for PiLPC primarily revolves around its ability to facilitate ion transport due to its ionic nature. When utilized in applications such as gas separation membranes, the mechanism involves selective permeation based on size or charge differences between gases.
PiLPC exhibits several notable physical and chemical properties:
These properties make PiLPC suitable for various industrial applications where thermal stability and solubility are critical.
PiLPC has diverse applications across several scientific fields:
Pathogens of primary concern in fresh-cut produce include Salmonella enterica, Escherichia coli O157:H7, Listeria monocytogenes, and Shigella spp., as identified by food safety agencies worldwide. Among these, Salmonella Typhimurium is particularly problematic due to its association with numerous outbreaks linked to fresh-cut apples—a popular snack in schools and airlines. Studies reveal that Salmonella can infiltrate cut surfaces and internalize within plant tissues, rendering surface treatments ineffective. The Canadian Food Inspection Agency (CFIA) classifies enteric pathogens as critical hazards, noting that Salmonella alone causes ~155,000 deaths globally annually [3]. Traditional washing methods reduce microbial loads by only 1–2 log CFU/g, insufficient to eliminate resilient pathogens embedded in surface irregularities or biofilms [5].
Conventional approaches face three core limitations:
Non-thermal plasma (NTP) has emerged as a chemical-free, residue-less technology for microbial inactivation. Generated by applying electric energy to gases (e.g., air, helium), NTP produces reactive oxygen/nitrogen species (RONS), UV photons, and charged particles that disrupt microbial membranes, proteins, and DNA. Unlike atmospheric-pressure NTP systems, low-pressure NTP (operating at 50–200 mbar) enables uniform discharges and deeper penetration into complex food geometries [1] [6]. Simultaneously, vacuum cooling’s operational pressures (typically 5–10 mbar) overlap significantly with low-pressure NTP conditions. This physical congruence inspired researchers to integrate both technologies into a single process—Plasma-integrated Low-Pressure Cooling (PiLPC)—capable of concurrent decontamination and rapid cooling [1] [3].
PiLPC was designed to address the dual challenges of microbial safety and quality preservation in high-moisture foods. Primary research objectives included:
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